Cas no 1235679-22-7 (3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide)

3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide structure
1235679-22-7 structure
商品名:3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
CAS番号:1235679-22-7
MF:C20H21ClN2O3
メガワット:372.845344305038
CID:5869017
PubChem ID:49691474

3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide
    • 3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
    • F5033-6139
    • (E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide
    • AKOS024492456
    • VU0631636-1
    • 1235679-22-7
    • インチ: 1S/C20H21ClN2O3/c21-17-4-1-3-16(13-17)20(25)22-14-15-8-10-23(11-9-15)19(24)7-6-18-5-2-12-26-18/h1-7,12-13,15H,8-11,14H2,(H,22,25)/b7-6+
    • InChIKey: JTXDOLCXJORHFF-VOTSOKGWSA-N
    • ほほえんだ: C(NCC1CCN(C(=O)/C=C/C2=CC=CO2)CC1)(=O)C1=CC=CC(Cl)=C1

計算された属性

  • せいみつぶんしりょう: 372.1240702g/mol
  • どういたいしつりょう: 372.1240702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 517
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 62.6Ų

3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-6139-100mg
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
100mg
$248.0 2023-09-10
Life Chemicals
F5033-6139-4mg
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
4mg
$66.0 2023-09-10
Life Chemicals
F5033-6139-10mg
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
10mg
$79.0 2023-09-10
Life Chemicals
F5033-6139-15mg
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
15mg
$89.0 2023-09-10
Life Chemicals
F5033-6139-20mg
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
20mg
$99.0 2023-09-10
Life Chemicals
F5033-6139-40mg
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
40mg
$140.0 2023-09-10
Life Chemicals
F5033-6139-2mg
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
2mg
$59.0 2023-09-10
Life Chemicals
F5033-6139-5μmol
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5033-6139-50mg
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
50mg
$160.0 2023-09-10
Life Chemicals
F5033-6139-2μmol
3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide
1235679-22-7
2μmol
$57.0 2023-09-10

3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide 関連文献

3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamideに関する追加情報

Comprehensive Overview of 3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide (CAS No. 1235679-22-7)

The compound 3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide, identified by its CAS No. 1235679-22-7, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its intricate structure combines a furan ring, a piperidine scaffold, and a benzamide moiety, making it a versatile candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its unique pharmacophore features.

In recent years, the demand for novel small-molecule inhibitors and biologically active compounds has surged, driven by advancements in precision medicine and targeted therapy. The 3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide stands out due to its potential interactions with enzymes and receptors involved in inflammation and cellular signaling. This aligns with current trends in drug repurposing and AI-driven drug design, where computational tools are used to predict the efficacy of such compounds.

The synthesis of 3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide involves multi-step organic reactions, including amide coupling and Michael addition, which are well-documented in peer-reviewed literature. Its CAS No. 1235679-22-7 serves as a unique identifier, facilitating accurate referencing in databases like PubChem and ChemSpider. The compound's molecular weight and logP values suggest favorable bioavailability, a critical factor in pharmacokinetic studies.

From a green chemistry perspective, the production of 3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide emphasizes the use of sustainable solvents and catalysts, reflecting the industry's shift toward environmentally friendly practices. This resonates with the growing consumer and regulatory focus on sustainable pharmaceuticals and reduced carbon footprint in chemical manufacturing.

Ongoing research explores the compound's potential in neurodegenerative diseases and metabolic disorders, areas where small-molecule therapeutics are in high demand. Its furan and piperidine components are known to exhibit blood-brain barrier permeability, a desirable trait for CNS-targeted drugs. Additionally, its chlorobenzamide segment may contribute to selective binding to specific protein targets, a hot topic in structure-activity relationship (SAR) studies.

In conclusion, 3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide (CAS No. 1235679-22-7) represents a promising avenue for future therapeutic development. Its structural complexity, combined with its potential applications in precision medicine and sustainable chemistry, positions it as a compound of significant scientific and commercial interest. As research progresses, this molecule may soon feature prominently in the next generation of biopharmaceutical innovations.

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